3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as ethylsulfanyl, ethoxyphenyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group can be incorporated through a Friedel-Crafts alkylation reaction using an ethoxybenzene derivative and a suitable Lewis acid catalyst.
Carboxylation: The carboxylate groups can be introduced through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles, such as halogens or nitro groups, in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride, iron(III) chloride).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the ethylsulfanyl group may interact with thiol groups in proteins, while the quinoline core can intercalate with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Methylsulfanyl)ethyl] 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-[2-(Propylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The uniqueness of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethylsulfanyl and ethoxyphenyl groups, along with the quinoline core, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H33NO6S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H33NO6S/c1-6-32-19-11-9-8-10-17(19)22-21(26(30)33-12-13-34-7-2)16(4)27-18-14-15(3)20(25(29)31-5)24(28)23(18)22/h8-11,15,20,22,27H,6-7,12-14H2,1-5H3 |
InChI Key |
BEBQZTNQSLLUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OCCSCC)C |
Origin of Product |
United States |
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